trans-4-Chloro-2-butene-1-ol solubility in organic solvents
trans-4-Chloro-2-butene-1-ol solubility in organic solvents
An In-depth Technical Guide to the Solubility of trans-4-Chloro-2-butene-1-ol in Organic Solvents
Introduction
trans-4-Chloro-2-butene-1-ol (CAS No. 1576-93-8) is a bifunctional organic molecule widely utilized as a synthetic intermediate in the pharmaceutical and chemical industries.[1] Its chemical structure, containing both a reactive allylic chloride and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its effective use in reaction design, process scale-up, purification, and formulation development.
This guide provides a comprehensive analysis of the solubility characteristics of trans-4-Chloro-2-butene-1-ol. It moves beyond a simple data summary to explore the underlying physicochemical principles that govern its solubility profile. Recognizing the current scarcity of publicly available quantitative data, this document also furnishes a detailed, field-proven experimental protocol for researchers to determine solubility in any solvent of interest, ensuring a reliable and self-validating approach to process development.
Section 1: Physicochemical Profile and Predicted Solubility
The solubility of a solute in a given solvent is fundamentally governed by the principle of "like dissolves like." The molecular structure of trans-4-Chloro-2-butene-1-ol—a four-carbon chain featuring a polar hydroxyl (-OH) group and a moderately polar carbon-chlorine bond—predicts a nuanced solubility profile.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇ClO | [2][3] |
| Molecular Weight | 106.55 g/mol | [2][4] |
| Appearance | Colorless liquid | [1][5] |
| Boiling Point | 182.8 ± 28.0 °C at 760 mmHg | [6] |
| Density | ~1.1 g/cm³ | [4][6] |
| logP (Octanol-Water Partition Coefficient) | 0.77 - 0.79 | [4][7] |
| Polar Surface Area (PSA) | 20.23 Ų | [4][7] |
The key to understanding its behavior lies in its dual-character:
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Polar Nature : The hydroxyl group can both donate and accept hydrogen bonds, a powerful intermolecular force that promotes solubility in polar protic solvents like methanol and ethanol. The polar surface area (PSA) of 20.23 Ų further confirms the significance of this polar functionality.[4][7]
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Lipophilic Nature : The four-carbon backbone and the presence of a chlorine atom contribute to its non-polar character. This is quantitatively captured by the octanol-water partition coefficient (logP) of approximately 0.79.[4][7] A positive logP value indicates a preference for an organic (octanol) phase over an aqueous phase, suggesting good solubility in a range of organic solvents.
Based on these properties, a qualitative solubility profile can be predicted:
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High Solubility : Expected in polar protic solvents (e.g., methanol, ethanol, isopropanol) and polar aprotic solvents (e.g., acetone, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)) due to favorable dipole-dipole interactions and hydrogen bonding.
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Moderate to Good Solubility : Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and ethers (e.g., diethyl ether).
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Low to Poor Solubility : Expected in non-polar aliphatic hydrocarbon solvents (e.g., hexane, cyclohexane) where the polar hydroxyl group cannot form favorable interactions.
The following diagram illustrates the interplay of these molecular features in determining solubility.
Section 2: Quantitative Solubility Data
A thorough review of scientific literature, chemical databases, and supplier safety data sheets reveals a notable absence of specific, publicly available quantitative solubility data (e.g., in g/100 mL or mol/L) for trans-4-Chloro-2-butene-1-ol across a range of organic solvents. This data gap is not uncommon for specialized synthetic intermediates that are typically used in-house by manufacturers or research groups. Consequently, for any novel application or process optimization, experimental determination of solubility is not just recommended, but essential.
Section 3: Experimental Protocol for Gravimetric Solubility Determination
The following protocol describes a robust and reliable gravimetric method for determining the solubility of trans-4-Chloro-2-butene-1-ol. This method is based on the principle of creating a saturated solution at a controlled temperature and then quantifying the amount of dissolved solute.
Core Principle: A solution is considered saturated when it is in equilibrium with an excess of undissolved solute. The concentration of the solute in the clear, supernatant liquid at this point is its solubility.
Materials and Equipment:
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trans-4-Chloro-2-butene-1-ol
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Solvent of interest (analytical grade)
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Temperature-controlled shaker or water bath
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Calibrated analytical balance (readable to 0.1 mg)
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Glass vials with screw caps
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Volumetric flasks
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Micropipettes
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Syringe with a solvent-compatible filter (e.g., 0.22 µm PTFE)
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Drying oven or vacuum oven
Step-by-Step Methodology:
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Preparation: Add an excess amount of trans-4-Chloro-2-butene-1-ol to a tared glass vial. The key is to add significantly more solute than is expected to dissolve to ensure a solid phase remains at equilibrium.
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Solvent Addition: Add a precisely known volume or mass of the chosen organic solvent to the vial. Record this value accurately.
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Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to agitate for a sufficient period to reach equilibrium, typically 24-48 hours. The agitation ensures the entire volume of the solvent is exposed to the solute.
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Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same temperature for at least 2 hours, permitting the undissolved solid to settle. This step is crucial to avoid contaminating the saturated solution with solid particles.
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Sample Extraction: Carefully draw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a solvent-compatible filter. The filter ensures that no microscopic solid particles are transferred.
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Gravimetric Analysis: Dispense the filtered, saturated solution into a pre-weighed (tared) glass vial. Record the exact mass of the solution transferred.
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Solvent Evaporation: Place the vial in a drying oven or vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the mass of the vial containing the dried solute is constant.
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Calculation:
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Mass of dissolved solute = (Mass of vial + dried solute) - (Mass of empty vial)
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Mass of solvent in the sample = (Mass of vial + solution) - (Mass of vial + dried solute)
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Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent in sample) x 100
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The following workflow diagram visualizes this experimental protocol.
Section 4: Safety and Handling Considerations
As with any chemical reagent, proper safety protocols must be observed when handling trans-4-Chloro-2-butene-1-ol.
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General Handling : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.[7] Avoid contact with skin and eyes.[7]
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Toxicological Information : While specific toxicity data for this compound is limited, a structurally similar compound, 4-Chloro-2-butyn-1-ol, is known to be toxic if swallowed and to cause skin, eye, and respiratory irritation.[8] It is prudent to assume similar hazards for trans-4-Chloro-2-butene-1-ol.
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Storage : Store containers tightly closed in a dry, cool, and well-ventilated place away from incompatible materials.[7]
Conclusion
trans-4-Chloro-2-butene-1-ol is a valuable synthetic intermediate whose utility is closely tied to its solubility in organic solvents. Its molecular structure, featuring both polar and non-polar moieties, suggests a broad solubility profile, with high affinity for polar organic solvents. Despite the lack of extensive published quantitative data, this guide provides the theoretical framework to predict its behavior and, more importantly, a detailed experimental protocol for its empirical determination. By applying this systematic approach, researchers and drug development professionals can generate the reliable solubility data needed to optimize reaction conditions, streamline purification processes, and accelerate development timelines.
References
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PubChem. (n.d.). trans-4-Chloro-2-butene-1-OL. National Center for Biotechnology Information. Retrieved from [Link]
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University of Toronto. (n.d.). Solubility of Organic Compounds. Department of Chemistry. Retrieved from [Link]
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 4-Chloro-2-butyn-1-ol. American Chemical Society. Retrieved from [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]
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Starkey, L. S. (n.d.). Experiment 2: Determination of Solubility Class. California State Polytechnic University, Pomona. Retrieved from [Link]
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Axios Research. (n.d.). trans-4-Chloro-2-butene-1-ol - CAS - 1576-93-8. Retrieved from [Link]
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Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
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Jordi Labs. (n.d.). Solubility for Common Extractable Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Values of HSP of selected solvents and equilibrium solubility of.... Retrieved from [Link]
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Chemsrc. (2025). (2E)-4-Chloro-2-buten-1-ol | CAS#:1576-93-8. Retrieved from [Link]
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SciELO España. (2023). Solubility data and solubility parameters of barnidipine in different pure solvents. Retrieved from [Link]
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